

Application Notes and Protocols for BIIB068 in In Vivo Mouse Studies

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Compound of Interest

Compound Name: BIIB068

Cat. No.: B3025773

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Abstract

These application notes provide a comprehensive overview of the preclinical application of **BIIB068**, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), for in vivo mouse studies. **BIIB068** has been investigated for its therapeutic potential in autoimmune diseases due to its critical role in B cell and myeloid cell signaling pathways. This document outlines the mechanism of action of **BIIB068**, detailed protocols for its formulation and administration, and a description of a relevant mouse model for efficacy studies. While specific quantitative dosage and efficacy data from key preclinical mouse studies are contained within supplementary materials of a primary publication and are not publicly accessible, this guide offers a foundational framework for designing and executing in vivo studies with **BIIB068**.

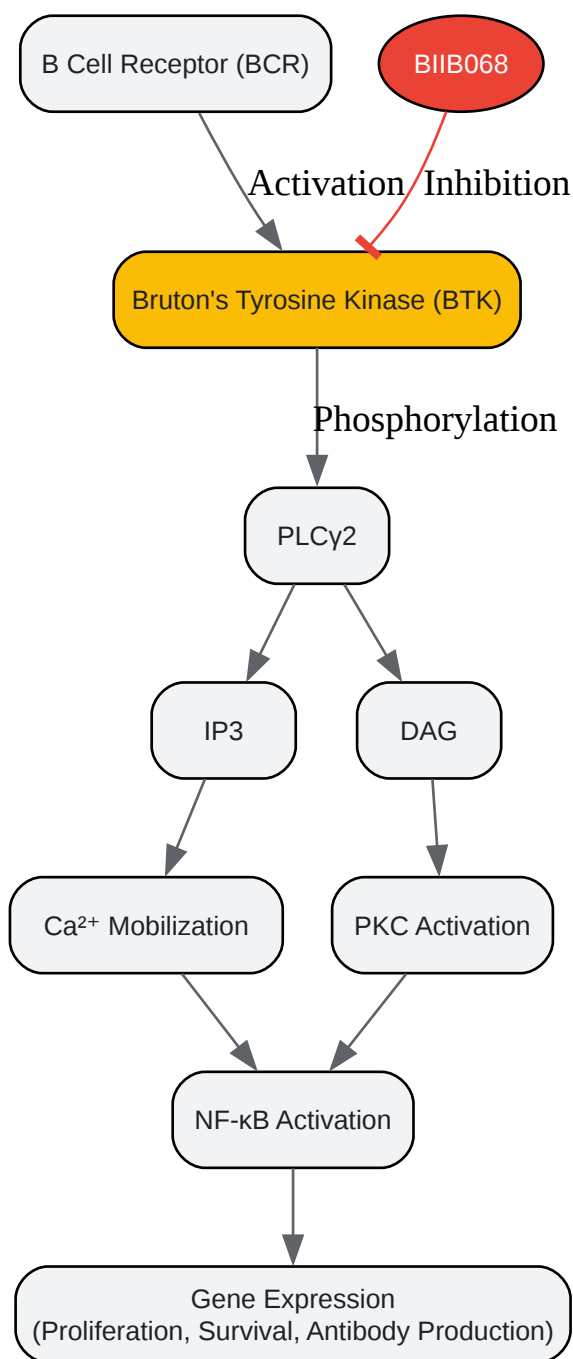
Introduction to BIIB068

BIIB068 is an orally active, potent, and selective reversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC₅₀ of 1 nM.[1] BTK is a crucial non-receptor tyrosine kinase involved in the signaling pathways of B cells and myeloid cells.[2] Its inhibition is a promising therapeutic strategy for autoimmune diseases where these cell types play a pathogenic role.[2][3] **BIIB068** has demonstrated good kinase selectivity and favorable drug-like properties, including oral bioavailability, making it a suitable candidate for in vivo studies.[3] Preclinical studies have shown that **BIIB068** was well-tolerated in various species.

Mechanism of Action

BIIB068 exerts its pharmacological effect by reversibly binding to BTK and inhibiting its kinase activity. This action blocks the phosphorylation of downstream substrates, such as phospholipase C gamma 2 (PLC γ 2), thereby attenuating signaling cascades that lead to B cell activation, proliferation, and autoantibody production. The inhibition of BTK signaling in myeloid cells also modulates inflammatory responses.

Signaling Pathway Diagram



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Caption: **BIIB068** inhibits BTK, blocking downstream signaling pathways.

Experimental Protocols

Formulation of **BIIB068** for Oral Administration

BIIB068 is a small molecule that can be formulated for oral gavage in mice using several methods. The choice of vehicle may depend on the required dose concentration and study duration. It is recommended to prepare a stock solution in DMSO and then dilute it with the chosen vehicle.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

- Prepare a stock solution of **BIIB068** in 100% DMSO (e.g., 20.8 mg/mL).
- For a 1 mL final volume, take 100 μ L of the DMSO stock solution.
- Add 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until the solution is clear.
- Add 450 μ L of saline to reach the final volume of 1 mL and mix well.
- This formulation results in a clear solution with a solubility of at least 2.08 mg/mL.

Protocol 2: DMSO/SBE- β -CD/Saline Formulation

- Prepare a 20% (w/v) solution of sulfobutylether- β -cyclodextrin (SBE- β -CD) in saline.
- Prepare a stock solution of **BIIB068** in 100% DMSO (e.g., 20.8 mg/mL).
- For a 1 mL final volume, add 100 μ L of the DMSO stock solution to 900 μ L of the 20% SBE- β -CD in saline.
- Mix thoroughly until a clear solution is obtained.
- This formulation also achieves a solubility of at least 2.08 mg/mL.

Protocol 3: DMSO/Corn Oil Formulation

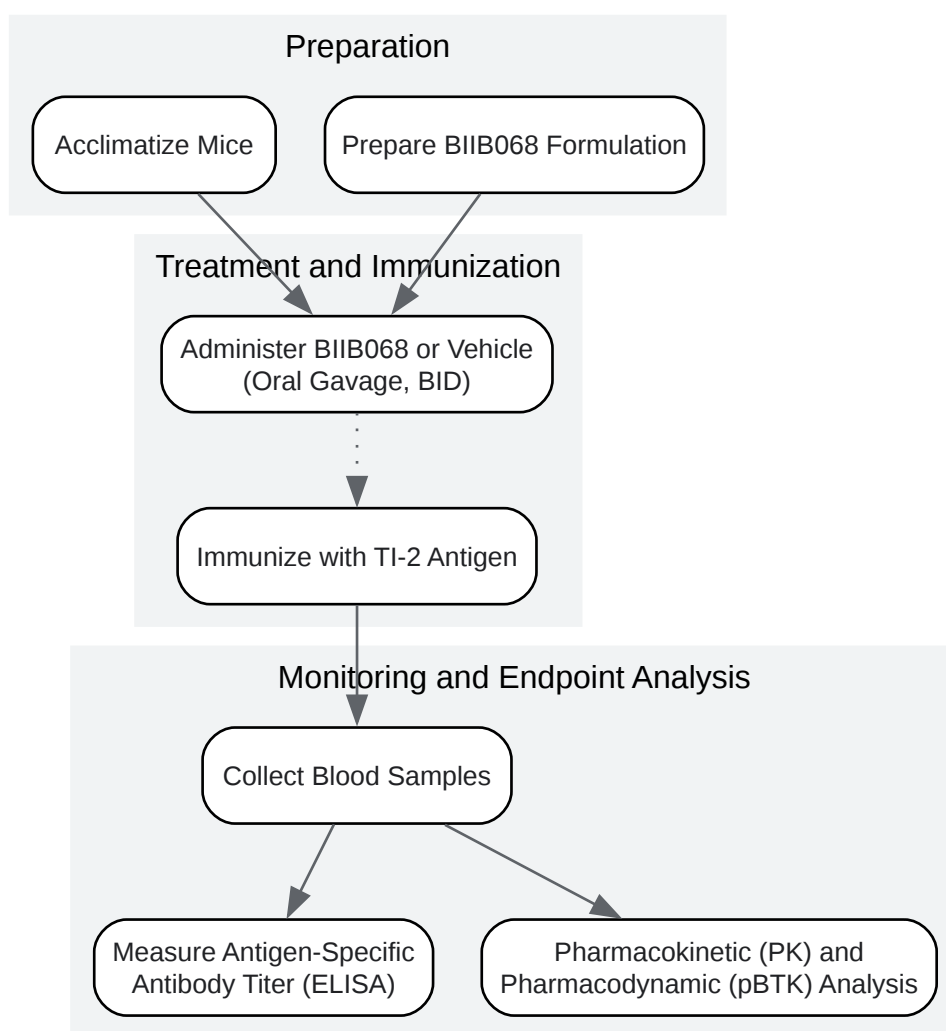
- Prepare a stock solution of **BIIB068** in 100% DMSO (e.g., 20.8 mg/mL).
- For a 1 mL final volume, add 100 μ L of the DMSO stock solution to 900 μ L of corn oil.
- Mix thoroughly. This formulation may be suitable for longer-term studies.

- This formulation results in a clear solution with a solubility of at least 2.08 mg/mL.

In Vivo Mouse Study: Thymus-Independent Type 2 (TI-2) Antigen Model

BIIB068 has been evaluated in a thymus-independent type 2 (TI-2) antigen mouse model, which is known to be dependent on BTK signaling. This model is suitable for assessing the efficacy of BTK inhibitors in modulating B cell responses.

Experimental Workflow:



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Caption: General workflow for a TI-2 antigen mouse model study with **BIIB068**.

Protocol Outline:

- **Animal Acclimatization:** Acclimatize mice (e.g., C57BL/6 or BALB/c) for at least one week before the start of the experiment.
- **Grouping:** Randomly assign mice to vehicle control and **BIIB068** treatment groups.
- **Dosing:** Administer **BIIB068** or vehicle orally via gavage. Based on available literature, a twice-daily (BID) dosing schedule was used for **BIIB068** in a TI-2 mouse model.
- **Immunization:** Immunize mice with a TI-2 antigen (e.g., TNP-Ficoll) to induce an antibody response.
- **Sample Collection:** Collect blood samples at specified time points to measure plasma drug concentrations (pharmacokinetics) and inhibition of BTK phosphorylation (pharmacodynamics).
- **Endpoint Analysis:** At the end of the study, measure antigen-specific antibody titers in the serum using ELISA to determine the efficacy of **BIIB068**.

Quantitative Data

Specific dosage levels and the corresponding quantitative efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data from the in vivo mouse study of **BIIB068** are detailed in the supplementary information of the primary publication by Ma, B. et al. in the Journal of Medicinal Chemistry (2020). This information, particularly in "Supplementary Figure S-3," provides a correlation between the **BIIB068** dose, its plasma concentration, and the level of BTK phosphorylation inhibition in a TI-2 mouse model. As this supplementary data is not publicly accessible, a placeholder table is provided below to illustrate how such data would be presented.

Table 1: In Vivo Efficacy of **BIIB068** in a TI-2 Mouse Model (Illustrative)

Treatment Group	Dose (mg/kg, BID)	Antigen-Specific Antibody Titer (Arbitrary Units)	% Inhibition of Antibody Response
Vehicle Control	0	[Value]	0
BIIB068	[Dose 1]	[Value]	[Value]
BIIB068	[Dose 2]	[Value]	[Value]
BIIB068	[Dose 3]	[Value]	[Value]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of **BIIB068** in Mice (Illustrative)

Dose (mg/kg)	Cmax (ng/mL)	AUC (ng*h/mL)	% pBTK Inhibition at Tmax
[Dose 1]	[Value]	[Value]	[Value]
[Dose 2]	[Value]	[Value]	[Value]
[Dose 3]	[Value]	[Value]	[Value]

Conclusion

BIIB068 is a promising BTK inhibitor for the treatment of autoimmune diseases. The protocols and information provided in these application notes offer a solid foundation for conducting in vivo mouse studies. For detailed dosage and quantitative efficacy data, researchers are strongly encouraged to consult the supplementary materials of the primary publication. The methodologies outlined herein will aid in the design of robust preclinical experiments to further elucidate the therapeutic potential of **BIIB068**.

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